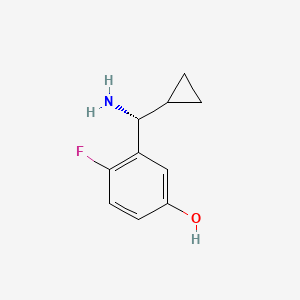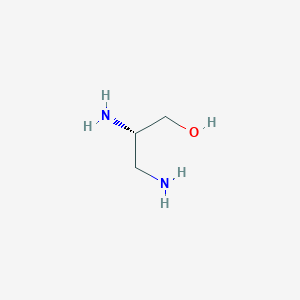![molecular formula C24H18Cl2N2O2 B12972626 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound with the molecular formula C24H18N2O2+2 and a molecular weight of 366.41192 . This compound is part of the bipyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the condensation of 1,3,5-tris(4-aminophenyl)benzene with 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride . This reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced bipyridine derivatives .
Scientific Research Applications
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with molecular targets and pathways within biological systems. It can form complexes with metal ions, which can then interact with various biological molecules, leading to its observed effects . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridine derivative with different functional groups.
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium Dichloride: Similar structure but with methoxy groups instead of formyl groups.
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C24H18Cl2N2O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde;dichloride |
InChI |
InChI=1S/C24H18N2O2.2ClH/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24;;/h1-18H;2*1H/q+2;;/p-2 |
InChI Key |
MLCRPDBNGSYNNX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
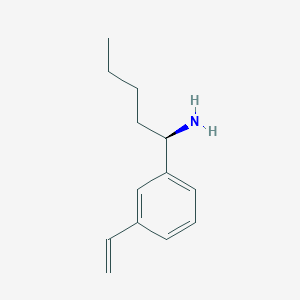
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

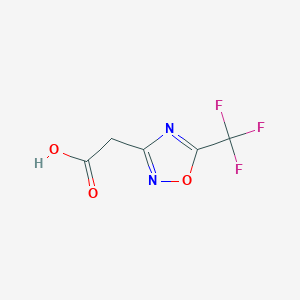
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)

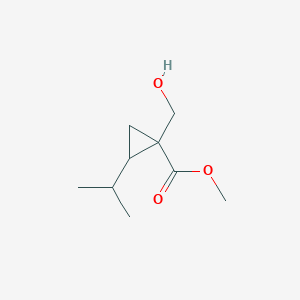
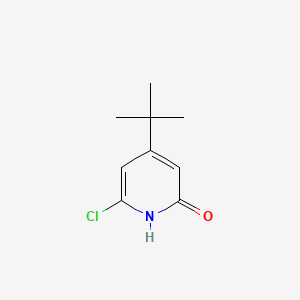
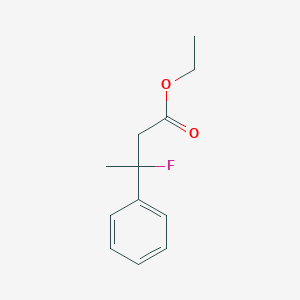
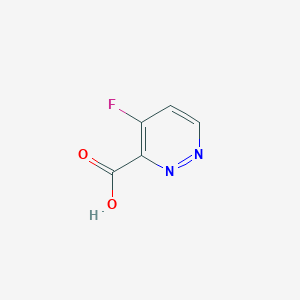
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
